1,2-bis(Heptanoylthio)glycerophosphocholine
Overview
Description
1,2-bis(Heptanoylthio)glycerophosphocholine, also known as Diheptanoyl Thio-PC, is a synthetic thiol phosphoglyceride lipid derived from D-mannitol . It functions as a substrate for all phospholipase A2s (PLA2s) except for cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid, generating a free thiol on the lysophospholipid .
Synthesis Analysis
The synthesis of 1,2-bis(Heptanoylthio)glycerophosphocholine involves chiral synthesis of a dithiolester analog of phosphatidylcholine as a substrate for the assay of phospholipase A2 .Molecular Structure Analysis
The molecular formula of 1,2-bis(Heptanoylthio)glycerophosphocholine is C22H44NO6PS2, and its molecular weight is 513.7 . The InChi Code isInChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21 (24)31-19-20 (32-22 (25)15-13-11-9-7-2)18-29-30 (26,27)28-17-16-23 (3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1
. Chemical Reactions Analysis
1,2-bis(Heptanoylthio)glycerophosphocholine is a substrate for all phospholipase A2s (PLA2s) except for cPLA2 and PAF-acetyl hydrolase (PAF-AH). Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid, generating a free thiol on the lysophospholipid .Physical And Chemical Properties Analysis
1,2-bis(Heptanoylthio)glycerophosphocholine is a solution in ethanol . It has a solubility of 50 mg/ml in DMF and DMSO, 25 mg/ml in ethanol, and 62 µg/ml in PBS (pH 7.2) . It should be stored at -20°C .Scientific Research Applications
Application in Biotechnology and Food Industry
- Scientific Field: Biotechnology and Food Industry .
- Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used in the synthesis of L-alpha-glycerylphosphorylcholine (GPC) and in the degumming of peanut oil .
- Methods of Application: The Saccharomyces cerevisiae plb gene, which encodes phospholipase B (PLB), was cloned and expressed in Pichia pastoris GS115 to produce recombinant PLB (rPLB). This rPLB was then used to synthesize GPC and degum peanut oil .
- Results or Outcomes: The rPLB demonstrated maximum enzymatic activity at 40°C and pH 5.5 and was stable at temperatures between 30 and 40°C and pH values between 5.0 and 6.0. It synthesized GPC with a conversion rate of 17% (w/w) and exhibited high degumming activity towards peanut oil, decreasing the phosphorus content from 91.8 to 3.7 mg/kg within 3 hours .
Application in Medical Research
- Scientific Field: Medical Research .
- Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used as a substrate for a human serum phospholipase A2 that is associated with high-density lipoproteins .
- Methods of Application: The compound is used in a simple microplate assay for human serum phospholipase A2 using the chromogenic substrate 4-nitro-3-octanoyloxy-benzoic acid .
- Results or Outcomes: The assay is reproducible and suitable for the analysis of large numbers of samples in a clinical setting. It has been demonstrated that 94% of the PLA2 activity in normal human serum is associated with high-density lipoproteins .
Application in Enzyme Activity Assays
- Scientific Field: Biochemistry .
- Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used as a substrate for all phospholipase A2s (PLA2s) with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid .
- Methods of Application: The compound is used in a simple microplate assay for human serum phospholipase A2 using the chromogenic substrate 4-nitro-3-octanoyloxy-benzoic acid .
- Results or Outcomes: The assay is reproducible and suitable for the analysis of large numbers of samples in a clinical setting . It has been demonstrated that 94% of the PLA2 activity in normal human serum is associated with high-density lipoproteins .
Application in Lipid Biochemistry
- Scientific Field: Lipid Biochemistry .
- Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used as a substrate for all phospholipase A2s (PLA2s) with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid .
- Methods of Application: The compound is used in a simple microplate assay for human serum phospholipase A2 using the chromogenic substrate 4-nitro-3-octanoyloxy-benzoic acid .
- Results or Outcomes: The assay is reproducible and suitable for the analysis of large numbers of samples in a clinical setting . It has been demonstrated that 94% of the PLA2 activity in normal human serum is associated with high-density lipoproteins .
Application in Enzyme Activity Assays
- Scientific Field: Biochemistry .
- Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used as a substrate for all phospholipase A2s (PLA2s) with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid .
- Methods of Application: The compound is used in a simple microplate assay for human serum phospholipase A2 using the chromogenic substrate 4-nitro-3-octanoyloxy-benzoic acid .
- Results or Outcomes: The assay is reproducible and suitable for the analysis of large numbers of samples in a clinical setting . It has been demonstrated that 94% of the PLA2 activity in normal human serum is associated with high-density lipoproteins .
Application in Lipid Biochemistry
- Scientific Field: Lipid Biochemistry .
- Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used as a substrate for all phospholipase A2s (PLA2s) with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid .
- Methods of Application: The compound is used in a simple microplate assay for human serum phospholipase A2 using the chromogenic substrate 4-nitro-3-octanoyloxy-benzoic acid .
- Results or Outcomes: The assay is reproducible and suitable for the analysis of large numbers of samples in a clinical setting . It has been demonstrated that 94% of the PLA2 activity in normal human serum is associated with high-density lipoproteins .
Safety And Hazards
properties
IUPAC Name |
[(2S)-2,3-bis(heptanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIJRJGKBSELO-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44NO6PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724579 | |
Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis(Heptanoylthio)glycerophosphocholine | |
CAS RN |
89019-63-6 | |
Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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